molecular formula C14H17N5O2 B5655724 4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde

4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde

Cat. No.: B5655724
M. Wt: 287.32 g/mol
InChI Key: BFOMUVMLNOIAES-UHFFFAOYSA-N
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Description

4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde is an organic compound that features a triazine ring substituted with dimethylamino groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4,6-bis(dimethylamino)-1,3,5-triazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoic acid.

    Reduction: 4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzyl alcohol.

    Substitution: Various substituted triazine derivatives, depending on the nucleophile used.

Scientific Research Applications

4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The triazine ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzene: Lacks the aldehyde group, making it less reactive.

Uniqueness

4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde is unique due to the presence of both the reactive aldehyde group and the triazine ring with dimethylamino substituents. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-18(2)12-15-13(19(3)4)17-14(16-12)21-11-7-5-10(9-20)6-8-11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOMUVMLNOIAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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